2,3,4-トリ-O-ベンジル-α-D-グルコピラノシド アリルエステル

概要

説明

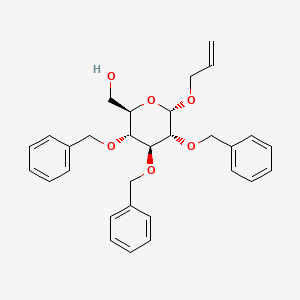

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is a chemical compound with the molecular formula C30H34O6 and a molecular weight of 490.59 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are substituted with benzyl groups, and the anomeric hydroxyl group is substituted with an allyl group. This compound is often used in organic synthesis and has various applications in scientific research.

科学的研究の応用

Synthesis and Structural Characteristics

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is synthesized through the allylation of D-glucopyranose derivatives. The process typically involves the protection of hydroxyl groups followed by the introduction of the allyl group. This compound serves as a glycosyl donor in various glycosylation reactions, which are crucial for the formation of glycosidic bonds in oligosaccharides and glycoconjugates.

Key Synthesis Steps:

- Protection of Hydroxyl Groups: The hydroxyl groups on D-glucopyranose are protected using benzyl groups to prevent unwanted reactions during subsequent steps.

- Allylation: The protected sugar is treated with allyl alcohol in the presence of an acid catalyst to form the allyl glycoside.

- Purification: The product is purified using column chromatography to isolate the desired compound.

Glycosylation Reactions

One of the primary applications of Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is in glycosylation reactions. These reactions are essential for synthesizing complex carbohydrates and glycoconjugates, which play vital roles in biological systems.

- Radical Glycosylation: Research has shown that allyl glycosides can participate in radical-mediated glycosylation reactions. This method allows for the formation of glycosidic bonds under mild conditions, expanding the toolbox for carbohydrate synthesis .

- Glycolipid Synthesis: The compound serves as an intermediate in synthesizing glycolipids, which are critical components of cell membranes. For example, derivatives of Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside have been utilized to create p-nitrobenzoate derivatives that can further react to form glycolipids found in bacterial membranes .

Case Study 1: Synthesis of Glycolipids

In a study involving the synthesis of glycolipids from D-glucopyranose derivatives, Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside was used as a key intermediate. The researchers successfully synthesized several glycolipid analogs that demonstrated potential antibacterial activity against Streptococcus species .

Case Study 2: Development of Anticancer Agents

Another application explored the use of Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside in developing anticancer agents. By modifying its structure to create various glycosides, researchers identified compounds with enhanced cytotoxicity against cancer cell lines. These findings suggest that this compound could serve as a scaffold for designing new therapeutic agents .

作用機序

Target of Action

It is known to have potential biomedical applications and is used in research studies focused on investigating galactosylation processes and carbohydrate chemistry .

Mode of Action

It is suggested that it may play a role in the galactosylation processes, which involves the addition of a galactose moiety to a molecule, typically a protein .

Biochemical Pathways

Given its potential role in galactosylation processes, it may influence pathways related to protein glycosylation .

Result of Action

Its potential role in galactosylation processes suggests it may influence the structure and function of glycosylated proteins .

生化学分析

Biochemical Properties

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the context of glycosylation processes. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with glycosyltransferases, enzymes responsible for transferring sugar moieties to target molecules. The nature of these interactions often involves the formation of glycosidic bonds, which are crucial for the synthesis of complex carbohydrates and glycoconjugates .

Cellular Effects

The effects of Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell communication and regulation. Additionally, Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For instance, Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside has been shown to inhibit certain glycosidases, enzymes that break down glycosidic bonds, thereby affecting the metabolism of carbohydrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in metabolic activity and gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose followed by selective deprotection and substitution reactions. One common method involves the following steps :

Protection of Hydroxyl Groups: Glucose is first protected by converting it into a tetra-O-benzyl derivative.

Selective Deprotection: The anomeric position is selectively deprotected to introduce the allyl group.

Substitution Reaction: The protected glucose derivative is then reacted with allyl bromide in the presence of a base to yield Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.

Reduction: The benzyl groups can be reduced to yield the corresponding alcohols.

Substitution: The allyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing benzyl groups.

Substitution: Allyl bromide and bases such as sodium hydride (NaH) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the benzyl groups can yield the corresponding alcohols.

類似化合物との比較

Similar Compounds

Methyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside: Similar structure but with a methyl group instead of an allyl group.

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar structure but with an additional benzyl group at position 6.

Uniqueness

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is unique due to the presence of the allyl group, which provides additional reactivity and versatility in chemical synthesis. The benzyl groups offer protection and stability, making it a valuable intermediate in organic synthesis.

生物活性

Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is a glycoside compound with significant potential in various biological applications. Its unique structural features, including the allyl group and multiple benzyl ether substituents, contribute to its reactivity and biological activity. This article explores the compound's synthesis, biochemical properties, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C30H34O6

- Molecular Weight : 490.59 g/mol

- CAS Number : 78184-40-4

The presence of the allyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and a building block for more complex carbohydrates and pharmaceuticals .

Synthesis

The synthesis of Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside typically involves several key steps:

- Protection of Hydroxyl Groups : Glucose is converted into a tetra-O-benzyl derivative.

- Selective Deprotection : The anomeric position is selectively deprotected to introduce the allyl group.

- Substitution Reaction : The protected glucose derivative is reacted with allyl bromide in the presence of a base.

This method allows for high yields and purity essential for further biological studies .

Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is known to interact with various enzymes and proteins involved in glycosylation processes. Its mechanism of action primarily involves:

- Inhibition or Activation of Enzymes : The compound can bind to glycosyltransferases, influencing their activity and thus affecting glycosylation pathways.

- Modulation of Cellular Signaling : It has been observed to affect signaling molecules such as kinases and phosphatases, which are crucial for cell communication .

Cellular Effects

The biological activities of this compound vary significantly depending on the cell type and context. Key cellular effects include:

- Influence on Gene Expression : It modulates the expression of genes involved in metabolic pathways.

- Impact on Cellular Metabolism : Changes in energy production and utilization have been noted in cells treated with this compound .

Case Studies and Research Findings

Research has highlighted several important findings regarding the biological activity of Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, modifications have shown effectiveness against Gram-positive bacteria .

- Potential in Drug Development : The compound serves as a precursor for synthesizing novel antibiotics that target resistant bacterial strains .

- Glycoconjugate Synthesis : As a building block for glycoconjugates, it plays a role in developing therapeutics that leverage carbohydrate-protein interactions .

Summary Table of Biological Activities

Future Directions

Research into Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside continues to expand. Future studies may focus on:

- Mechanistic Studies : Further elucidating its interaction with specific enzymes and cellular pathways.

- Therapeutic Applications : Exploring its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and reduce costs for industrial applications.

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O6/c1-2-18-32-30-29(35-22-25-16-10-5-11-17-25)28(34-21-24-14-8-4-9-15-24)27(26(19-31)36-30)33-20-23-12-6-3-7-13-23/h2-17,26-31H,1,18-22H2/t26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCBJQXERNTLKZ-RLXMVLCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。